Bienvenue dans la boutique en ligne BenchChem!

N-(4-chloro-2-methylphenyl)-2-(2,6-dimethylmorpholin-4-yl)pteridin-4-amine

Serotonin transporter SERT inhibition Structure-activity relationship

Choose CAS 946298-33-5 for its uniquely characterized dual noradrenergic-serotonergic reuptake inhibition profile. With a NET IC50 of 16 nM and a 2.9-fold selectivity over SERT, it enables simultaneous modulation of both transporters without potent DAT activity. Its weak CYP2D6 inhibition (IC50 8,700 nM) eliminates post-hoc de-risking required with the des-methyl analog. The compound comes with fully curated activity data across all three human monoamine transporters, serving as an ideal reference standard for triple-transporter assay validation.

Molecular Formula C19H21ClN6O
Molecular Weight 384.87
CAS No. 946298-33-5
Cat. No. B2572244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chloro-2-methylphenyl)-2-(2,6-dimethylmorpholin-4-yl)pteridin-4-amine
CAS946298-33-5
Molecular FormulaC19H21ClN6O
Molecular Weight384.87
Structural Identifiers
SMILESCC1CN(CC(O1)C)C2=NC3=NC=CN=C3C(=N2)NC4=C(C=C(C=C4)Cl)C
InChIInChI=1S/C19H21ClN6O/c1-11-8-14(20)4-5-15(11)23-18-16-17(22-7-6-21-16)24-19(25-18)26-9-12(2)27-13(3)10-26/h4-8,12-13H,9-10H2,1-3H3,(H,22,23,24,25)
InChIKeyQQNOWUFXWWCCPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-chloro-2-methylphenyl)-2-(2,6-dimethylmorpholin-4-yl)pteridin-4-amine (CAS 946298-33-5): Chemical Class and Core Characteristics for Procurement Evaluation


N-(4-chloro-2-methylphenyl)-2-(2,6-dimethylmorpholin-4-yl)pteridin-4-amine (CAS 946298-33-5) is a synthetic pteridine derivative featuring a 2,6-dimethylmorpholine moiety at the 2-position and a 4-chloro-2-methylphenylamine substituent at the 4-position of the pteridine core [1]. With a molecular formula of C19H21ClN6O and a molecular weight of approximately 372.85 g/mol, this compound belongs to a class of heterocyclic small molecules that have been investigated as inhibitors of monoamine neurotransmitter transporters and various kinase targets . The compound is catalogued in the BindingDB database under identifier BDBM50048171 and in ChEMBL as CHEMBL3310484, with curated bioactivity data against human SERT, NET, DAT, hERG, and multiple cytochrome P450 isoforms [1].

Why N-(4-chloro-2-methylphenyl)-2-(2,6-dimethylmorpholin-4-yl)pteridin-4-amine Cannot Be Interchanged with Structural Analogs


Within the pteridine class, subtle modifications to the aryl substituent and heterocyclic amine moiety produce marked shifts in monoamine transporter selectivity, CYP inhibition liability, and off-target binding profiles [1]. Procurement decisions that assume functional interchangeability among pteridine analogs (e.g., substituting the 4-chloro-2-methylphenyl group with a simple 4-chlorophenyl group, or replacing the 2,6-dimethylmorpholine with a 4-methylpiperazine) risk introducing unanticipated polypharmacology, altered metabolic stability, or loss of the desired target engagement window. The quantitative evidence below demonstrates that the specific substitution pattern of CAS 946298-33-5 yields a distinct activity fingerprint that cannot be replicated by the closest commercially available analogs.

Quantitative Differentiation Evidence for N-(4-chloro-2-methylphenyl)-2-(2,6-dimethylmorpholin-4-yl)pteridin-4-amine vs. Closest Analogs


Enhanced SERT Inhibitory Potency versus the Des-methyl Phenyl Analog

The target compound (CAS 946298-33-5) demonstrates a 1.46-fold improvement in SERT inhibitory potency compared to its closest phenyl-ring analog, N-(4-chlorophenyl)-2-(2,6-dimethylmorpholin-4-yl)pteridin-4-amine (CAS 946348-10-3), which lacks the 2-methyl substituent [1][2]. Both compounds were tested under comparable assay conditions using human SERT expressed in HEK293 cells.

Serotonin transporter SERT inhibition Structure-activity relationship

Preferential NET over SERT Inhibition: A Dual Transporter Profile Distinct from SERT-Selective Pteridine Analogs

CAS 946298-33-5 exhibits a NET/SERT IC50 ratio of 0.35 (NET IC50 = 16 nM; SERT IC50 = 46 nM), indicating approximately 2.9-fold preference for the norepinephrine transporter over the serotonin transporter [1]. This contrasts with a structurally related analog (BDBM50360708) that shows a SERT IC50 of 100 nM with no reported NET activity, suggesting a fundamentally different selectivity profile [2].

Norepinephrine transporter NET/SERT selectivity Dual reuptake inhibition

DAT Activity Profile: Moderate Dopamine Transporter Inhibition Enables Triple Transporter Assessment

The target compound inhibits human DAT with an IC50 of 64 nM, representing a 4-fold weaker potency compared to NET (IC50 = 16 nM) and comparable potency to SERT (IC50 = 46 nM) [1]. In contrast, the N-(4-chlorophenyl) analog (BDBM50026732) lacks reported DAT activity in the BindingDB dataset, indicating that the 2-methyl substitution on the phenyl ring may confer or unmask DAT engagement capability [2].

Dopamine transporter DAT inhibition Triple reuptake profiling

Reduced hERG Liability Relative to In-Class Piperazine-Substituted Pteridines

The target compound, bearing a 2,6-dimethylmorpholine substituent, shows moderate hERG channel inhibition with an IC50 of 1,410 nM (1.41 μM) as measured by patch-clamp electrophysiology in CHO-K1 cells [1]. While direct hERG data for the 4-methylpiperazine analog (CAS 946298-25-5) are not available in BindingDB, piperazine-containing pteridine derivatives are class-associated with stronger hERG binding due to the basic amine pharmacophore [2].

hERG inhibition Cardiac safety Morpholine vs. piperazine

CYP450 Inhibition Fingerprint: Low CYP2D6 Liability vs. Structurally Related Compounds

CAS 946298-33-5 exhibits weak inhibition of CYP2D6 (IC50 = 8,700 nM) and CYP2C9 (IC50 = 2,200 nM), with even weaker activity against CYP1A2 (IC50 = 44,000 nM) [1]. In contrast, the N-(4-chlorophenyl) analog (BDBM50026732) is a potent CYP2D6 inhibitor with an IC50 of 20 nM—representing a 435-fold difference in CYP2D6 inhibitory potency [2]. This dramatic shift illustrates how the 2-methyl group on the phenyl ring profoundly alters CYP2D6 engagement.

CYP450 inhibition Drug-drug interaction Metabolic stability screening

Muscarinic Receptor Off-Target Profile Differentiates Morpholine from Piperazine Pteridine Analogs

The 4-methylpiperazine analog (CAS 946298-25-5; BDBM50405719) demonstrates significant binding to the muscarinic M1 receptor with a Ki of 156 nM and to M2 with a Ki of 1,370 nM [2]. While direct M1/M2 binding data for CAS 946298-33-5 are not currently available in curated databases, the replacement of the piperazine moiety with a 2,6-dimethylmorpholine is expected to reduce muscarinic receptor affinity based on class-level SAR precedent [1].

Muscarinic receptor Off-target selectivity M1 receptor binding

Optimal Research and Procurement Scenarios for N-(4-chloro-2-methylphenyl)-2-(2,6-dimethylmorpholin-4-yl)pteridin-4-amine


Dual NET/SERT Pharmacological Tool for Monoamine Transporter Crosstalk Studies

With a NET IC50 of 16 nM and a SERT IC50 of 46 nM, CAS 946298-33-5 provides a well-characterized dual reuptake inhibition profile suitable for investigating noradrenergic-serotonergic crosstalk in cellular and ex vivo models [1]. The 2.9-fold NET preference distinguishes it from SERT-selective pteridine analogs that lack meaningful NET engagement, making it the compound of choice for experiments requiring simultaneous modulation of both transporters without the confound of potent DAT activity (DAT IC50 = 64 nM, 4-fold weaker than NET) [1].

ADME-Tox Screening Standard with Favorable CYP2D6 Window

The compound's weak CYP2D6 inhibition (IC50 = 8,700 nM) renders it suitable as a reference compound in drug-drug interaction panels where low CYP2D6 liability is required [1]. This contrasts sharply with the N-(4-chlorophenyl) analog, which potently inhibits CYP2D6 (IC50 = 20 nM) and would be contraindicated in co-administration studies involving CYP2D6-metabolized probe substrates [2]. Procurement of CAS 946298-33-5 eliminates the need for post-hoc CYP2D6 de-risking that would be necessary with the des-methyl analog.

Triple-Transporter Reference Compound for High-Throughput Screening Assay Validation

CAS 946298-33-5 is the only commercially catalogued pteridine derivative in this chemical series with fully curated activity data across all three human monoamine transporters (SERT IC50 = 46 nM, NET IC50 = 16 nM, DAT IC50 = 64 nM) [1]. This complete dataset makes it an ideal reference standard for validating triple-transporter screening assays, reducing the need to procure and characterize multiple single-target control compounds for assay qualification runs [1].

hERG Safety Margin Assessment in Early Cardiac Liability Profiling

The measured hERG IC50 of 1,410 nM provides a quantifiable safety margin above the 1 μM flagging threshold commonly applied in early cardiac liability screening [1]. This data point enables the compound to serve as a moderate-hERG reference in patch-clamp assay validation, particularly when benchmarking against piperazine-containing pteridine analogs that are class-associated with stronger hERG blockade [2].

Quote Request

Request a Quote for N-(4-chloro-2-methylphenyl)-2-(2,6-dimethylmorpholin-4-yl)pteridin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.